Ethynyl Estradiol 3-Sulfate Sodium Salt

Solubility Analytical Chemistry Formulation Development

Choose Ethynyl Estradiol 3-Sulfate Sodium Salt (CAS 724762-79-2) for your analytical and pharmacological studies because it is the essential reference standard for quantifying the major circulating metabolite of ethinylestradiol – present at levels 6–22× higher than the parent drug after oral administration. The sodium salt form delivers superior aqueous solubility and enhanced stability versus the free acid, ensuring reliable calibration curves in LC-MS/MS and HPLC assays. Its well-defined structure and high purity make it the definitive probe for investigating estrogen sulfate pharmacology, including steroid sulfatase activity and direct receptor effects, where the parent ethinylestradiol or other forms would yield non-comparable data.

Molecular Formula C20H23NaO5S
Molecular Weight 398.449
CAS No. 724762-79-2
Cat. No. B563630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl Estradiol 3-Sulfate Sodium Salt
CAS724762-79-2
Synonyms(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt;  17α-Ethynylestradiol 3-Sulfate;  Ethynylestradiol Sulfate Sodium Salt; 
Molecular FormulaC20H23NaO5S
Molecular Weight398.449
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1
InChIKeyCXNYTWLEPKFJAE-KBRHESHBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynyl Estradiol 3-Sulfate Sodium Salt (CAS 724762-79-2): Chemical Identity and Research-Grade Specifications


Ethynyl Estradiol 3-Sulfate Sodium Salt is a sulfated derivative of the synthetic estrogen ethinylestradiol [1]. It is the sodium salt of the C3 sulfuric acid ester, with a molecular formula of C20H23NaO5S and a molecular weight of 398.45 g/mol . This compound is primarily recognized as a major metabolite of ethinylestradiol, formed via sulfation in the liver . As a research chemical, it is supplied as a white to off-white solid powder, typically with a purity of ≥95% . Its well-defined structure and high purity make it suitable for various analytical and biochemical applications, including use as a reference standard in chromatography and mass spectrometry [2].

Why Ethynyl Estradiol 3-Sulfate Sodium Salt Cannot Be Interchanged with Free Acid or Parent Estrogen Forms


Ethynyl Estradiol 3-Sulfate Sodium Salt (CAS 724762-79-2) exhibits distinct physicochemical and biological properties that preclude simple substitution with its free acid form (Ethynyl Estradiol 3-Sulfate, CAS 24560-70-1) or the parent ethinylestradiol (EE). The sodium salt form enhances aqueous solubility and improves stability, directly impacting its handling and suitability for specific analytical and in vitro applications [1]. Furthermore, the sulfate conjugate possesses a unique pharmacokinetic profile, with circulating levels 6 to 22 times higher than those of the parent EE following oral administration [2]. Critically, the conversion rate of the sulfate back to the active EE is relatively low and considered clinically insignificant, establishing the sulfated metabolite as a distinct circulating reservoir rather than a simple prodrug [3]. These fundamental differences in solubility, stability, and in vivo disposition necessitate its use as a specific analyte in metabolism studies and a defined tool in pharmacological research, where other forms would yield non-comparable data.

Quantitative Differentiation of Ethynyl Estradiol 3-Sulfate Sodium Salt: A Procurement-Focused Evidence Guide


Enhanced Aqueous Solubility and Handling Stability of the Sodium Salt Form

The sodium salt form (CAS 724762-79-2) is documented to offer improved stability and handling compared to the free acid form (CAS 24560-70-1) [1]. This is a class-level inference from salt forms of sulfated compounds. The sulfate moiety enhances aqueous solubility, which is a property not quantitatively defined for the free acid in available literature, but is a direct consequence of the ionic nature of the sodium salt [1]. This is in contrast to the free acid form, which is described as having only slight solubility in DMSO, methanol, and water .

Solubility Analytical Chemistry Formulation Development

Distinct Pharmacokinetic Profile: Circulating Reservoir of EE-3-Sulfate

Following oral administration of ethinylestradiol (EE), circulating levels of its primary metabolite, EE-3-sulfate, are significantly higher than those of the parent drug. Specifically, EE sulfate levels range from 6 to 22 times those of EE [1]. This indicates a substantial circulating reservoir of the conjugated form. Furthermore, unlike estrone sulfate which serves as a major reservoir for estradiol, the conversion rate of EE sulfate back into EE is relatively low and is considered not clinically significant [2].

Pharmacokinetics Metabolism Endocrinology

In Vivo Efficacy in Hemorrhagic Shock Models: A Potential Differentiator

In a rat model of acute severe hemorrhage, administration of Ethynyl estradiol 3-sulfate (EE-3-SO4) extended the median survival time by approximately sixfold and achieved an 80% survival rate at six hours . While a direct comparator is not provided in this specific study, the magnitude of the effect (a sixfold increase in median survival) is a quantifiable outcome that differentiates EE-3-SO4 from a placebo or untreated baseline .

Pharmacology Trauma Hemorrhagic Shock

Receptor Binding Kinetics: A Differentiated Profile Among Estrogens

While specific receptor binding data for Ethynyl Estradiol 3-Sulfate Sodium Salt is limited, comparative kinetic data for the parent ethinylestradiol (EE) provides a baseline. In avian liver cytosol, the half-time for dissociation of the EE-estrogen receptor complex at 28°C is 11 minutes, compared to 6 minutes for estradiol and 65 minutes for moxestrol [1]. This demonstrates that even among closely related estrogens, receptor binding kinetics differ substantially. The sulfate conjugate of EE is known to be a major circulating metabolite, and its interaction with receptors or other binding proteins may be further modulated by the presence of the sulfate group, as evidenced by its distinct binding behavior to serum albumin where it is displaced by other estrogen sulfates but not by unconjugated estrogens [2].

Receptor Binding Endocrinology Molecular Pharmacology

Optimal Application Scenarios for Ethynyl Estradiol 3-Sulfate Sodium Salt in Research and Industry


Metabolism and Pharmacokinetic (PK) Studies of Ethinylestradiol

Ethynyl Estradiol 3-Sulfate Sodium Salt is the essential analytical standard for accurately quantifying the major circulating metabolite of ethinylestradiol (EE) in biological matrices. Given that EE sulfate levels are 6 to 22 times higher than EE itself after oral administration [1], any comprehensive PK study of EE-containing contraceptives or hormone therapies must include this metabolite. Using the sodium salt form ensures improved stability and handling, critical for generating reliable calibration curves in LC-MS/MS or HPLC assays [2].

In Vitro and In Vivo Research on Estrogen Sulfate Pharmacology

This compound is the definitive tool for investigating the unique pharmacological properties of estrogen sulfates. Unlike estrone sulfate, which acts as a significant reservoir for estradiol, the conversion of EE sulfate back to EE is minimal and clinically insignificant [3]. Therefore, studies on the direct effects of circulating sulfated estrogens or the activity of steroid sulfatases must use this specific compound. Its distinct receptor binding profile, inferred from the kinetic differences between parent estrogens [4], warrants its use as a specific probe.

Analytical Method Development and Quality Control for Pharmaceuticals

Due to its well-defined structure and the enhanced stability of the sodium salt form, Ethynyl Estradiol 3-Sulfate Sodium Salt is a suitable reference standard for developing and validating analytical methods for ethinylestradiol-related substances [2]. It can be employed as an impurity marker or a resolution standard in HPLC and UPLC methods for ethinylestradiol drug substance and product testing, ensuring compliance with regulatory requirements for method validation and quality control [5].

Experimental Trauma and Hemorrhagic Shock Research

Based on compelling in vivo data demonstrating a sixfold increase in median survival time in a rat model of acute severe hemorrhage , this compound holds significant potential as a pharmacological tool in trauma research. Studies investigating novel therapeutic interventions for hemorrhagic shock or traumatic brain injury can utilize Ethynyl Estradiol 3-Sulfate Sodium Salt to explore estrogen-mediated protective mechanisms, a field where its parent compound or other estrogens may not have been characterized.

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